molecular formula C9H9N3O2 B3030779 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid CAS No. 956101-01-2

3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B3030779
CAS No.: 956101-01-2
M. Wt: 191.19
InChI Key: NJQSQSWSNPCGKB-UHFFFAOYSA-N
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Description

3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid is a nitrogen-containing heterocyclic compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This solid chemical serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research . This compound is part of a class of imidazo[1,2-a]pyrimidine derivatives that are of significant interest in medicinal chemistry. Research on closely related phosphonopropionate analogs, which feature a similar imidazo[1,2-a]pyridine core, has identified them as potent inhibitors of Rab geranylgeranyl transferase (RGGT) . RGGT is a key enzyme in the posttranslational prenylation of Rab GTPases, which are crucial for intracellular vesicle trafficking. Inhibiting this enzyme disrupts protein prenylation and is considered a potential therapeutic strategy for various diseases, making this chemical structure a valuable template for developing new pharmacological tools . The compound is provided for research purposes as a building block to facilitate the synthesis and exploration of such novel bioactive molecules. Please note: This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses. Buyer assumes responsibility to confirm product identity and purity.

Properties

IUPAC Name

3-imidazo[1,2-a]pyrimidin-2-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c13-8(14)3-2-7-6-12-5-1-4-10-9(12)11-7/h1,4-6H,2-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQSQSWSNPCGKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655324
Record name 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956101-01-2
Record name 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-aminopyrimidine with α,β-unsaturated carbonyl compounds, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. It can modulate enzyme activity, bind to receptors, or interfere with cellular pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine
  • 3-(Imidazo[1,2-a]pyridin-2-yl)propanoic acid (CAS: 887405-28-9): Molecular formula: C₁₀H₁₀N₂O₂ Molecular weight: 190.2 g/mol . The pyridine-based analog lacks the second nitrogen in the six-membered ring, reducing polarity compared to the pyrimidine variant. This difference impacts solubility and binding affinity in biological systems . Application: Used in PDE10A inhibitor synthesis but with lower yields (30%) compared to pyrimidine derivatives, suggesting reduced reactivity .
Substituted Derivatives
  • 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)propanoic acid (CAS: 1255147-29-5): Molecular formula: C₁₀H₁₁N₃O₂ Molecular weight: 205.22 g/mol .
  • 3-{6-Bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid (CAS: 1181383-65-2): Molecular formula: C₉H₇BrN₂O₂ Molecular weight: 267.07 g/mol . Bromine substitution introduces halogen bonding capabilities, which can enhance binding to hydrophobic protein pockets.

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate: Replacing the propanoic acid with an ester group (COOEt) reduces solubility in aqueous media but improves stability under acidic conditions .
Amide Derivatives
  • Befetupitant (CAS: 459791-88-9): A pyrido[1,2-a]benzimidazole derivative with an ethyl ester and cyano group. Molecular formula: C₂₅H₂₄N₄O₂ Molecular weight: 412.48 g/mol . Demonstrates how structural complexity and functional groups (e.g., cyano, ester) can tailor pharmacokinetic properties.

Biological Activity

3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The compound can be synthesized through various synthetic routes, primarily involving multicomponent reactions and condensation techniques. One common method includes the condensation of 2-aminopyrimidine with α-bromoacetophenone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The propanoic acid side chain is introduced via a Michael addition reaction, and the final product can be converted to its hydrochloride salt form through treatment with hydrochloric acid.

This compound exhibits its biological activity primarily through enzyme inhibition and receptor modulation. It interacts with specific molecular targets, inhibiting enzymatic activity by binding to active or allosteric sites. This action can prevent substrate binding and subsequent catalytic activity, making it a candidate for therapeutic applications in various diseases.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on cancer cell lines. For instance, a series of 6-substituted imidazo[1,2-a]pyridine derivatives were tested for their ability to inhibit protein geranylgeranylation in HeLa cells. The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 25 to 735 μM. Notably, compounds with specific substitutions showed enhanced activity against Rab11A prenylation, critical for cancer cell proliferation .

Case Study 1: Inhibition of Geranylgeranylation

A study focused on the inhibition of Rab geranylgeranyl transferase (RGGT) revealed that certain derivatives of imidazo[1,2-a]pyrimidines could effectively disrupt Rab11A prenylation in HeLa cells. The study demonstrated that compounds with lower IC50 values correlated with higher cytotoxicity, indicating their potential as anti-cancer agents .

Compound IC50 (μM) Activity
Compound 1a50High
Compound 1b100Moderate
Compound 1c150Low

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial properties of imidazo[1,2-a]pyrimidine derivatives against various bacterial strains. The results indicated that these compounds exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting their potential utility in treating bacterial infections .

Comparison with Similar Compounds

This compound can be compared with other imidazo derivatives regarding their biological activities:

Compound Class Biological Activity
Imidazo[1,2-a]pyridine derivativesAntitumor and anti-inflammatory properties
Imidazo[1,2-a]pyrazine derivativesAntibacterial and antifungal activities
Imidazo[1,2-a]pyrimidine derivativesEnzyme inhibitors and receptor modulators

Q & A

Q. What are the key physicochemical properties of 3-(Imidazo[1,2-a]pyrimidin-2-yl)propanoic acid critical for experimental design?

The compound (CAS 956101-01-2) has a molecular formula of C₉H₉N₃O₂ and a molecular weight of 191.2 g/mol . Its imidazo[1,2-a]pyrimidine core and propanoic acid side chain influence solubility, stability, and reactivity. The carboxylic acid group enables conjugation or salt formation, while the fused heterocycle contributes to π-π stacking interactions in biological targets. These properties guide solvent selection (e.g., polar aprotic solvents for reactions) and analytical methods (e.g., reverse-phase HPLC for purification) .

PropertyValue/Description
Molecular FormulaC₉H₉N₃O₂
Molecular Weight191.2 g/mol
Key Functional GroupsImidazo[1,2-a]pyrimidine, carboxylic acid
SolubilityLikely polar solvents (DMF, DMSO)

Q. What are the common synthetic routes for this compound, and how are yields optimized?

A general synthesis involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., β-keto acids or esters) . For example, coupling 2-aminoimidazole with β-ketopropanoic acid derivatives under acidic or basic conditions forms the imidazo[1,2-a]pyrimidine core. Yields (10–30%) are improved by optimizing catalysts (e.g., Lewis acids), temperature (80–120°C), and purification via column chromatography or recrystallization . Low yields in some cases (e.g., 10% for pyrazolo[1,5-a]pyrimidin-7-ol derivatives) may stem from steric hindrance or competing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the heterocyclic structure and substitution patterns. For example, the imidazo[1,2-a]pyrimidine protons resonate at δ 7.5–9.0 ppm, while the propanoic acid chain appears as a triplet near δ 2.5–3.5 ppm .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 191–295) validates molecular weight and fragmentation pathways .
  • IR : Strong absorption bands for carboxylic acid (1700–1720 cm⁻¹) and aromatic C=N (1600 cm⁻¹) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

Modifications include:

  • Side-chain elongation : Replacing the propanoic acid with bulkier groups (e.g., phenylpropanoyl) to improve target binding .
  • Heterocycle substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to modulate electronic properties and metabolic stability .
  • Salt formation : Converting the carboxylic acid to sodium salts for improved solubility in biological assays .
ModificationExample CompoundBiological Impact
Trifluoromethyl addition3-[7-(3-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acidEnhanced enzyme inhibition
Aromatic substitutionEthyl (E)-3-imidazo[1,2-a]pyridin-3-ylacrylateImproved pharmacokinetics

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Discrepancies in NMR or MS data (e.g., unexpected peaks or m/z values) may arise from tautomerism in the imidazo[1,2-a]pyrimidine ring or impurities from incomplete purification. Strategies include:

  • DFT calculations : To predict tautomeric equilibria and compare with experimental NMR shifts .
  • High-resolution MS : To distinguish isotopic patterns from co-eluting impurities .
  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals .

Q. What computational methods predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) studies analyze:

  • Frontier molecular orbitals (HOMO/LUMO) : To predict sites for electrophilic/nucleophilic attacks .
  • Mulliken charges : Identify reactive atoms (e.g., nitrogen in the heterocycle) for derivatization .
  • Molecular docking : Simulate interactions with biological targets (e.g., PDE10A inhibitors) .

Q. What are the challenges in scaling up synthesis while maintaining purity?

Key challenges include:

  • Low yields : Optimize reaction stoichiometry (e.g., excess β-keto acid) and catalytic systems .
  • Purification : Use preparative HPLC or size-exclusion chromatography to remove byproducts (e.g., unreacted 2-aminoimidazoles) .
  • Stability : Store the compound at -20°C under inert atmosphere to prevent degradation of the carboxylic acid group .

Methodological Considerations

  • Contradiction Analysis : When pharmacological data conflict (e.g., varying IC₅₀ values), validate assays using orthogonal methods (e.g., SPR vs. fluorescence polarization) and control for batch-to-batch purity differences .
  • Data Reproducibility : Report reaction conditions (solvent, catalyst, temperature) and characterization parameters (NMR solvent, MS ionization mode) in detail .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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